molecular formula C7H4ClN3S B1463334 2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine CAS No. 887623-91-8

2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine

Cat. No. B1463334
CAS RN: 887623-91-8
M. Wt: 197.65 g/mol
InChI Key: SHEOICYRRJYGQW-UHFFFAOYSA-N
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Description

“2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine” is a compound that contains a thiadiazole group . Thiadiazole is a heterocyclic aromatic compound that contains a five-membered ring system with two carbon atoms, two nitrogen atoms, and one sulfur atom . The thiadiazole group in this compound is substituted with a chlorine atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3,4-thiadiazole derivatives have been synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

“2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine” has been explored for its potential as an antimicrobial agent. Studies have shown that derivatives of thiadiazole possess significant antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . The compound’s structure allows for interaction with bacterial DNA, potentially inhibiting bacterial growth and survival.

Agriculture: Pesticide Development

In the agricultural sector, thiadiazole derivatives are being investigated for their use as pesticides. The chloro and pyridine groups present in the compound may contribute to its pesticidal properties, offering a means to protect crops from pests and diseases without harming the environment .

Material Science: NMR Spectroscopy

The compound’s unique structure makes it suitable for use as a guest molecule in solid-state NMR spectroscopy studies. This application is crucial for understanding the molecular interactions and dynamics within materials, which can lead to the development of new materials with desired properties .

Environmental Science: Pollution Monitoring

Thiadiazole derivatives are being studied for their role in environmental science, particularly in pollution monitoring. Their chemical properties may allow them to interact with pollutants, facilitating the detection and quantification of environmental contaminants .

Chemical Engineering: Synthesis Processes

In chemical engineering, “2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine” is valuable for its role in synthesis processes. It can be used as a building block for creating more complex molecules, which can have various industrial applications, including the development of new chemical reactions and processes .

Biochemistry: Enzyme Inhibition

This compound has shown promise in biochemistry for its enzyme inhibition properties. It has been used to study the inhibition of β-glucuronidase, an enzyme associated with certain diseases. Inhibiting this enzyme can be beneficial for therapeutic purposes and for understanding disease mechanisms .

Pharmacology: Drug Development

In pharmacology, the compound’s derivatives are being evaluated for their potential use in drug development. They have been tested for various pharmacological activities, including anti-inflammatory and analgesic effects, which could lead to the development of new medications .

Biochemical Engineering: Molecular Docking Studies

The compound is also used in biochemical engineering for molecular docking studies. These studies help in predicting the orientation of the compound when it binds to a target enzyme or receptor, which is crucial for drug design and development .

Future Directions

Thiadiazole derivatives, including “2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine”, have potential for future research due to their wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial . They are also being explored for their potential as antitumor agents .

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which are structurally similar to the compound , have been found to exhibit a wide range of biological activities . These activities suggest that they may interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

Mode of Action

It’s known that thiadiazole derivatives can interact with their targets in various ways, potentially leading to changes in cellular function . For instance, some thiadiazole derivatives have been found to inhibit enzymes, thereby disrupting the biochemical processes these enzymes are involved in .

Biochemical Pathways

It’s known that thiadiazole derivatives can affect various biochemical pathways due to their potential interactions with different biological targets . For instance, some thiadiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of microorganisms .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and, consequently, its efficacy .

Result of Action

It’s known that thiadiazole derivatives can have various effects at the molecular and cellular levels due to their potential interactions with different biological targets . For instance, some thiadiazole derivatives have been found to exhibit cytotoxic effects, suggesting that they may induce cell death .

Action Environment

It’s known that environmental factors, such as ph and temperature, can significantly impact the action and stability of chemical compounds .

properties

IUPAC Name

5-chloro-3-pyridin-2-yl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3S/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEOICYRRJYGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine

CAS RN

887623-91-8
Record name 2-(5-Chloro-[1,2,4]thiadiazol-3-yl)pyridine
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Synthesis routes and methods

Procedure details

To a solution of pyridine-2-carboximidamide hydrochloride (2.00 g, 12.7 mmol) and perchloromethyl mercaptan (1.75 ml, 16.3 mmol) in dichloromethane (40 ml) was added dropwise a solution of sodium hydroxide (3.26 g, 81.5 mmol) in water (6 ml) under ice-cooling. Then, the reaction mixture was stirred under ice-cooling for 1 hour and at room temperature for 1 hour. The organic layer was separated, washed with water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1) to give 1.05 g (42.0%) of the desired product as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine

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